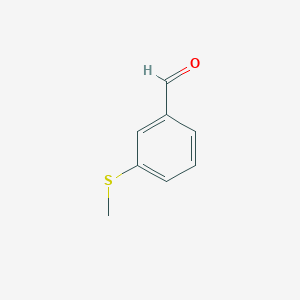

3-(Methylthio)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNCVVVHUWTVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508051 | |

| Record name | 3-(Methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73771-35-4 | |

| Record name | 3-(Methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Methylthio)benzaldehyde, a versatile aromatic compound with significant applications in organic synthesis and medicinal chemistry. It details its chemical and physical properties, synthetic methodologies, and biological relevance, offering valuable insights for professionals in research and drug development.

Core Properties and Identification

This compound, also known as 3-methylsulfanylbenzaldehyde, is an organic compound featuring a benzaldehyde ring substituted with a methylthio group (-SCH₃) at the meta-position.[1] This substitution pattern influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 73771-35-4 | [1][3][4][5] |

| Molecular Formula | C₈H₈OS | [1][3][4] |

| Molecular Weight | 152.21 g/mol | [4][6][7] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Boiling Point | 90 °C at 0.4 Torr | [6][7] |

| Density | 1.13 g/cm³ (Predicted) | [6][7][8] |

| Purity | ≥95% - ≥97% | [1][4] |

| Storage Conditions | 0-8°C, under nitrogen atmosphere | [1][4][6] |

| SMILES | CSC1=CC=CC(=C1)C=O | [4] |

| InChI Key | XJNCVVVHUWTVCB-UHFFFAOYSA-N |

Table 2: Computational Chemistry Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |

| logP | 2.221 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in the provided results, general synthetic strategies for related isomers, such as the para-substituted analogue (4-(Methylthio)benzaldehyde), can be extrapolated. A common method involves the nucleophilic substitution of a halogenated benzaldehyde with a methylthiolate salt.

A plausible synthetic route is the reaction of 3-chlorobenzaldehyde or 3-bromobenzaldehyde with sodium methyl mercaptide (NaSMe). This reaction is often facilitated by a phase transfer catalyst in an appropriate solvent system.

The aldehyde functional group and the methylthio moiety are the primary sites of reactivity. The aldehyde can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases. The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones, further diversifying the range of possible derivatives.

Experimental Protocols

General Protocol for the Synthesis of (Methylthio)benzaldehyde Derivatives via Nucleophilic Aromatic Substitution:

-

Materials:

-

Halogenated benzaldehyde (e.g., 3-chlorobenzaldehyde)

-

Sodium methyl mercaptide (NaSMe) solution

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide)

-

Organic solvent (e.g., toluene, DMF)

-

Water

-

-

Procedure (based on the synthesis of the 4-isomer):

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen), add the halogenated benzaldehyde and the organic solvent.

-

Add the aqueous solution of sodium methyl mercaptide and the phase transfer catalyst.

-

Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C, depending on the reactivity of the starting materials.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and separating the organic layer.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product using techniques such as vacuum distillation or column chromatography.

-

-

Characterization:

-

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. For the related p-methylthio benzaldehyde, characteristic ¹H NMR signals appear at δ 9.84 (s, 1H, CHO), 7.26-7.42 (m, 4H, Ar-H), and 2.48 (s, 3H, S-CH₃).[9]

-

Applications in Research and Drug Development

This compound serves as a crucial building block for synthesizing a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.[1] Its derivatives are explored in pharmaceuticals, agrochemicals, and materials science.[1]

Biological Activities of (Methylthio)benzaldehyde Derivatives:

-

Antimicrobial Properties: Schiff bases derived from methylthio-substituted benzaldehydes have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanism involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]

-

Antioxidant Capabilities: These derivatives also show potential as antioxidants, likely through mechanisms involving free radical scavenging and the chelation of metal ions, which helps to mitigate cellular oxidative stress.

-

Anticancer Potential: Certain derivatives have been investigated for their antiglioma activity, positioning the (methylthio)benzaldehyde scaffold as a valuable precursor for developing novel anticancer agents.

The presence of the methylthio group often enhances the biological efficacy of the parent molecule.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Proposed mechanisms of antibacterial action for methylthiobenzaldehyde derivatives.

Safety Information

This compound is classified with GHS07 pictograms, indicating it can be harmful.[4][7]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][7][10]

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

This compound is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its derivatives exhibit a range of promising biological activities, particularly in the antimicrobial and anticancer domains. This guide provides a foundational understanding for researchers and professionals, highlighting the key properties, synthetic approaches, and therapeutic potential of this valuable chemical scaffold. Further research into its derivatives is warranted to fully explore their applications in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound|lookchem [lookchem.com]

- 6. astechireland.ie [astechireland.ie]

- 7. This compound | 73771-35-4 [chemicalbook.com]

- 8. astechireland.ie [astechireland.ie]

- 9. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 10. 73771-35-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-(Methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)benzaldehyde, also known as 3-(methylsulfanyl)benzaldehyde, is an aromatic organic compound that is gaining attention in various scientific fields. Its unique chemical structure, featuring a benzaldehyde core with a methylthio group at the meta position, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the molecular characteristics, synthesis strategies, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Molecular and Physical Properties

This compound is a liquid at room temperature with a chemical formula of C₈H₈OS.[1] Its molecular weight is approximately 152.21 g/mol . Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈OS | [1] |

| Molecular Weight | 152.21 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 90 °C at 0.4 Torr | |

| Density | ~1.13 g/cm³ | |

| CAS Number | 73771-35-4 | [1] |

| Storage Temperature | 2 to 8 °C |

Synthesis and Experimental Protocols

One plausible approach involves the methylation of 3-mercaptobenzaldehyde. Another strategy could be the formylation of thioanisole, although this might lead to a mixture of isomers. A general procedure for the methylation of a phenolic compound, which can be conceptually adapted, is the methylation of m-hydroxybenzaldehyde to form m-methoxybenzaldehyde using dimethyl sulfate in the presence of a base.

Conceptual Experimental Workflow for Synthesis:

This diagram illustrates a generalized workflow for the synthesis of a substituted benzaldehyde, which could be adapted for this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[2] Its aldehyde functional group is reactive and can participate in a variety of chemical transformations, while the methylthio group can influence the electronic properties and biological activity of the final molecule.[2]

Intermediate in Pharmaceutical Synthesis

The compound is utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic effects.[2] The development of Schiff bases from 4-(methylthio)benzaldehyde has shown a range of biological activities, including antibacterial and antioxidant properties. While specific data for the 3-methylthio isomer is limited, it is plausible that its derivatives could exhibit similar biological activities.

Flavor and Fragrance Industry

Due to its distinct aroma, this compound is also used in the flavor and fragrance industry to create unique scent profiles in various consumer products.[2]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways directly associated with this compound. However, studies on related compounds offer some insights. For instance, derivatives of the isomeric 4-(methylthio)benzaldehyde have been investigated for their potential as antibacterial, antioxidant, and even anticancer agents. It is hypothesized that these activities may stem from the ability of the sulfur-containing compounds to interact with biological macromolecules.

The general class of benzaldehydes has been shown to modulate certain biological processes. For example, some benzaldehyde derivatives have been reported to influence antibiotic efficacy. Given the structural similarities, it is conceivable that this compound and its derivatives could be subjects of future research to explore their pharmacological potential.

Logical Relationship of Molecular Properties:

This diagram illustrates the fundamental relationship between the chemical's name, its empirical formula, and its calculated molecular weight.

Conclusion

This compound is a chemical compound with established utility in organic synthesis and the potential for broader applications in medicinal chemistry and drug development. While its physical and chemical properties are well-documented, a significant gap exists in the literature regarding detailed, reproducible synthesis protocols and specific biological activities. Further research into these areas is warranted to fully unlock the potential of this versatile molecule and its derivatives for the scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylthio)benzaldehyde, a versatile aromatic aldehyde with applications in pharmaceuticals, agrochemicals, and fragrance industries.[1][2] This document details the synthesis, characterization, and physical properties of this compound, offering valuable insights for professionals in chemical research and drug development. While detailed experimental protocols and specific characterization data for this compound are not extensively available in public literature, this guide compiles known information and presents analogous methodologies for its synthesis and characterization based on closely related compounds.

Introduction

This compound, also known as 3-(methylsulfanyl)benzaldehyde, is an organic compound featuring a benzaldehyde core substituted with a methylthio group at the meta position.[1] This substitution pattern influences its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2] Its applications span various fields, including the development of novel pharmaceuticals and agrochemicals, as well as its use as a flavoring and fragrance agent.[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈OS | [1] |

| Molecular Weight | 152.2 g/mol | [1] |

| CAS Number | 73771-35-4 | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Boiling Point | 90 °C at 0.4 Torr | [3] |

| Density | 1.13±0.1 g/cm³ (Predicted) | [3] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

One of the most common and analogous methods involves the reaction of a halogenated benzaldehyde with a methylthiolate source. A plausible synthetic pathway is the nucleophilic aromatic substitution reaction of 3-bromobenzaldehyde or 3-chlorobenzaldehyde with sodium thiomethoxide.

Proposed Experimental Protocol: Synthesis from 3-Halobenzaldehyde

This protocol is based on established methods for the synthesis of aryl thioethers.

Objective: To synthesize this compound from 3-chlorobenzaldehyde and sodium thiomethoxide.

Materials:

-

3-Chlorobenzaldehyde

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzaldehyde in anhydrous DMF.

-

Add sodium thiomethoxide to the solution. The molar ratio of sodium thiomethoxide to 3-chlorobenzaldehyde should be approximately 1.1 to 1.

-

Heat the reaction mixture with stirring to a temperature between 80-120°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.9-10.0 ppm.- Aromatic protons in the range of δ 7.2-7.8 ppm.- Methylthio (-SCH₃) singlet around δ 2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 191-193 ppm.- Aromatic carbons in the range of δ 125-140 ppm.- Methylthio carbon (-SCH₃) signal around δ 15 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration around 1700 cm⁻¹.- Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.- Aldehydic C-H stretching (Fermi doublet) around 2720 and 2820 cm⁻¹.- C-S stretching vibration around 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 152.- Fragmentation pattern may show loss of H (M-1), CHO (M-29), and CH₃S (M-47). |

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] The methylthio group can be further functionalized, and the aldehyde group can participate in a variety of reactions to construct more complex molecular architectures. For instance, it can undergo condensation reactions with primary amines to form Schiff bases, a class of compounds known for their biological activities.[4]

While no specific signaling pathways involving this compound have been detailed in the available literature, its structural motifs are present in molecules of medicinal interest. The development of synthetic routes to this and related compounds is therefore of significant interest to the drug discovery community.

Diagram of a Potential Application in Medicinal Chemistry:

Caption: General scheme for the utility of this compound in synthesizing bioactive molecules.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various research and development sectors, particularly in the pharmaceutical industry. While specific, detailed protocols and characterization data are not widely reported, this guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data based on analogous compounds. Further research to fully elucidate the synthesis and spectroscopic properties of this compound is warranted to facilitate its broader application.

References

An In-depth Technical Guide to 3-(Methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methylthio)benzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis, medicinal chemistry, and the flavor and fragrance industry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a key building block in the development of novel compounds.

Chemical Identity and Nomenclature

The compound with the chemical formula C₈H₈OS is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: 3-(methylsulfanyl)benzaldehyde[1][2]

Synonyms:

Key Identifiers:

Physicochemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound. It is important to note that some of the listed data are predicted values or are for the isomeric 4-(methylthio)benzaldehyde due to a lack of experimentally determined values for the 3-isomer in readily available literature.

| Property | Value | Source |

| Appearance | Liquid | [1] |

| Boiling Point | 90 °C at 0.4 Torr | [2] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.018 mmHg at 25°C | [2] |

| LogP (XLogP3) | 1.6 | [2] |

| Refractive Index (n20/D) of 4-isomer | 1.646 (lit.) | |

| Solubility | Insoluble in water; Soluble in alcohol | [3] |

Synthesis and Experimental Protocols

This compound is not naturally occurring and is synthesized through various organic chemistry methodologies. A common and effective method for the synthesis of aryl thioethers is the metal-catalyzed cross-coupling reaction of an aryl halide with a thiol or its corresponding salt. The following is a representative experimental protocol for the synthesis of this compound from 3-bromobenzaldehyde and sodium thiomethoxide, based on established methods for aryl thioether synthesis.

Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling

This protocol is adapted from general procedures for palladium-catalyzed C-S cross-coupling reactions.

Materials:

-

3-Bromobenzaldehyde

-

Sodium thiomethoxide (NaSMe)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Anhydrous, degassed water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%) and Xantphos (1.5-3 mol%).

-

Addition of Reagents: Add 3-bromobenzaldehyde (1.0 equivalent), sodium thiomethoxide (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

-

Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure liquid.

Applications in Research and Development

This compound is a valuable intermediate in several fields due to its reactive aldehyde functionality and the presence of the methylthio group.

Pharmaceutical and Medicinal Chemistry

The benzaldehyde moiety is a common scaffold in a wide range of pharmaceuticals. This compound serves as a starting material for the synthesis of more complex molecules with potential biological activity. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to form Schiff bases and heterocyclic compounds. Derivatives of the related 4-(methylthio)benzaldehyde have shown antibacterial activity, suggesting that compounds derived from the 3-isomer may also possess interesting pharmacological properties.[4]

Organic Synthesis

In organic synthesis, this compound is a versatile building block. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, including Wittig reactions, Grignard additions, and aldol condensations. The methylthio group can also be modified, for example, through oxidation to the corresponding sulfoxide or sulfone, which can alter the electronic properties and reactivity of the molecule.

Flavor and Fragrance Industry

Aromatic aldehydes are widely used in the flavor and fragrance industry. This compound possesses a unique aroma profile that makes it a useful component in the formulation of fragrances and as a flavoring agent in various products.[1]

Mandatory Visualizations

Logical Relationship Diagram: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from a 3-halobenzaldehyde precursor.

Caption: General workflow for the synthesis of this compound.

References

Physical and chemical properties of 3-(Methylthio)benzaldehyde

An In-depth Technical Guide to 3-(Methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a versatile aromatic compound. It is intended for professionals in research, development, and academia who require detailed technical information on this chemical intermediate.

Chemical Identity and Properties

This compound, also known as 3-methylsulfanylbenzaldehyde, is an organic compound featuring a benzaldehyde core substituted with a methylthio group (-SCH₃) at the meta-position.[1] This substitution pattern influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.[1][2]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 73771-35-4 | [1][3][4][5] |

| Molecular Formula | C₈H₈OS | [1][3][4][5] |

| Molecular Weight | 152.21 g/mol | [3][5] |

| PubChem ID | 12721171 | [1] |

| MDL Number | MFCD09864229 | [1] |

| Physical Properties | ||

| Appearance | Liquid, Colorless to light yellow | [1][6] |

| Boiling Point | 90 °C[5][7]; 254.66 °C (Predicted)[8] | [5][7][8] |

| Density | 1.13 g/cm³[5][7]; 1.15 g/cm³ (Predicted)[8] | [5][7][8] |

| Water Solubility | 826.68 mg/L (Predicted) | [8] |

| Computational Data | ||

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |

| logP | 2.221 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Experimental Protocols

General Synthesis via Nucleophilic Aromatic Substitution

A common route for synthesizing aryl thioethers involves the reaction of a halo-aromatic compound with a thiol or thiolate. This method can be applied to the synthesis of this compound from 3-chlorobenzaldehyde or 3-bromobenzaldehyde.

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-chlorobenzaldehyde in a suitable polar aprotic solvent like DMF or DMSO.

-

Thiolate Addition: Add sodium thiomethoxide (NaSMe) or an aqueous solution of sodium methyl mercaptide to the vessel.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction.[9]

-

Reaction Conditions: Heat the mixture to a temperature ranging from 50 to 100 °C. The reaction progress should be monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.[9]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified using column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The presence of both an aldehyde and a methylthio group makes this compound a versatile intermediate for creating more complex molecules.[1]

-

Aldehyde Group Reactivity: The aldehyde functional group is susceptible to nucleophilic attack and can participate in a variety of reactions, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To create substituted styrenes.

-

Condensation Reactions: To form Schiff bases (imines) by reacting with primary amines. This is a common strategy in the synthesis of bioactive compounds.[2]

-

-

Methylthio Group Reactivity: The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which have different electronic properties and are often explored in medicinal chemistry.

-

Applications:

-

Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1]

-

Agrochemicals and Fragrances: It is used in the production of agrochemicals and in fragrance formulations.[1]

-

Materials Science: It has potential for use in the development of specialty chemicals and polymers.[1]

-

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the stability and safety of this compound.

-

Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][12] Recommended storage temperatures are between 0°C and 8°C.[1][3][5] For long-term stability, storage under an inert atmosphere, such as nitrogen, is advised.[3][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. astechireland.ie [astechireland.ie]

- 6. 3-Methyl-5-(methylthio)benzaldehyde CAS#: 1289089-92-4 [m.chemicalbook.com]

- 7. astechireland.ie [astechireland.ie]

- 8. This compound (73771-35-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 73771-35-4|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 3-(Methylthio)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-(Methylthio)benzaldehyde. The expected chemical shifts and coupling patterns for ¹H and ¹³C NMR are detailed below. These predictions are based on the analysis of similar structures, such as 4-(Methylthio)benzaldehyde and other substituted benzaldehydes.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the aromatic protons, and the methylthio group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic H | 7.2 - 7.8 | Multiplet (m) | 4H |

| Methylthio (-SCH₃) | 2.4 - 2.6 | Singlet (s) | 3H |

Note: The aromatic region will likely display a complex multiplet pattern due to the meta-substitution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 193 |

| Aromatic C-S | 138 - 142 |

| Aromatic C-CHO | 135 - 138 |

| Aromatic C-H | 125 - 135 |

| Methylthio (-SCH₃) | 14 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Weak (often two bands) |

| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-S Stretch | 700 - 600 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Proposed Fragment | Significance |

| 152 | [M]⁺ | Molecular Ion |

| 151 | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 123 | [M-CHO]⁺ | Loss of the formyl group |

| 108 | [M-CH₂S]⁺ | Cleavage of the methylthio group |

| 77 | [C₆H₅]⁺ | Phenyl cation (indicative of a benzene ring) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source (typically 70 eV) to fragment the molecule.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Reactivity and Stability of 3-(Methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-(Methylthio)benzaldehyde. This versatile aromatic compound, featuring both an aldehyde and a methylthio group, serves as a valuable intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science.[1] This document outlines its core chemical properties, reactivity at its principal functional groups, stability profile, and provides representative experimental protocols.

Core Chemical and Physical Properties

This compound, also known as 3-methylsulfanylbenzaldehyde, is a liquid at room temperature.[2][3] Its fundamental properties are summarized in the table below. The presence of the electron-donating methylthio group influences the electronic properties and reactivity of the benzaldehyde core.[4]

| Property | Value | Source |

| CAS Number | 73771-35-4 | [2][5][6][7] |

| Molecular Formula | C₈H₈OS | [5][6][7] |

| Molecular Weight | 152.21 g/mol | [5][7] |

| Physical Form | Liquid | [2][3] |

| Boiling Point | 86-90 °C at 1 mmHg | [8] |

| Density | 1.144 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.646 | [8] |

| Storage Conditions | 2-8°C, under nitrogen | [7][9][10] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton (CHO) between δ 9.5 and 10.5 ppm. The aromatic protons will appear in the δ 7.0-8.0 ppm region, and a singlet for the methylthio (S-CH₃) protons will be observed around δ 2.5 ppm. For the related compound, 4-(methylthio)benzaldehyde, the methylthio protons appear at δ 2.54 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) between δ 190 and 200 ppm. The aromatic carbons will resonate in the δ 120-150 ppm range, and the methylthio (S-CH₃) carbon will appear at approximately δ 15 ppm. For 4-(methylthio)benzaldehyde, the carbonyl carbon is at δ 191.3 ppm and the methylthio carbon is at δ 14.7 ppm.[11]

Infrared (IR) Spectroscopy The IR spectrum of this compound will exhibit characteristic absorption bands.

-

C=O Stretch: A strong, sharp band around 1700 cm⁻¹, characteristic of the aldehyde carbonyl group.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

-

C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹. For derivatives, the C-S stretch is observed between 1291–1331 cm⁻¹.[4]

Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would involve the loss of the formyl group (-CHO) and potentially the methyl group (-CH₃). The mass spectrum for the 4-isomer is available for comparison.[12][13]

Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the methylthio group.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction reactions.

The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(methylthio)benzoic acid. Various oxidizing agents can be employed, though care must be taken to avoid oxidation of the sulfur atom. Milder reagents are generally preferred. The kinetics of oxidation of substituted benzaldehydes have been studied, indicating that the reaction is first order with respect to both the benzaldehyde and the oxidizing agent.[4]

The aldehyde is readily reduced to 3-(methylthio)benzyl alcohol. Sodium borohydride (NaBH₄) is a common and selective reagent for this transformation, typically used in an alcoholic solvent like methanol or ethanol.[8][14]

This compound reacts with primary amines to form Schiff bases (imines). This condensation is typically catalyzed by an acid and involves the removal of water.[4] These reactions are often carried out under reflux in a suitable solvent like methanol or ethanol.[4]

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide to form a new carbon-carbon double bond. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.[5][15]

Reactions of the Methylthio Group

The sulfur atom in the methylthio group is nucleophilic and can be oxidized.

The methylthio group can be selectively oxidized to the corresponding sulfoxide and further to the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and Oxone®.[16] This oxidation significantly alters the electronic and physical properties of the molecule, increasing its polarity.

Stability

The stability of this compound is a critical consideration for its storage and handling.

-

Thermal Stability: While specific data is limited, the recommended storage at 2-8°C suggests that the compound may be susceptible to degradation at higher temperatures.[7][9][10] A safety data sheet for the related 3-Methyl-4-(methylthio)benzaldehyde indicates stability under recommended storage conditions, but notes that thermal decomposition can release irritating gases.[17]

-

Oxidative Stability: The presence of both an aldehyde and a methylthio group makes the molecule susceptible to oxidation. It is recommended to store it under an inert atmosphere (nitrogen) to prevent air oxidation.[7] Benzaldehydes, in general, can auto-oxidize to benzoic acids upon exposure to air.

-

Photochemical Stability: Aromatic compounds, especially those with heteroatoms, can be susceptible to photodegradation. It is advisable to protect the compound from light. Studies on the photodegradation of pollutants suggest that environmental factors like sunlight irradiance can significantly impact the degradation kinetics of organic molecules.[18]

-

Stability under Acidic and Basic Conditions: A study on the stability of methylthio groups on arenes under acidic and basic conditions has been conducted, suggesting that the stability can be influenced by pH.[3] However, specific degradation pathways under these conditions for this compound are not well-documented.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound and related compounds.

Reduction of this compound to 3-(Methylthio)benzyl alcohol

This protocol is a representative procedure for the reduction of an aldehyde using sodium borohydride.[14]

-

Materials: this compound, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 1M HCl, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of 1M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Synthesis of a Schiff Base via Condensation

This protocol is a general method for the formation of an imine from an aldehyde and a primary amine.[4]

-

Materials: this compound, a primary amine (e.g., aniline), Methanol, Catalytic amount of sulfuric acid.

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the primary amine in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 7-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from ethanol or ethyl acetate to obtain the pure Schiff base.

-

Wittig Reaction for Alkene Synthesis

This is a general protocol for a Wittig reaction.[15]

-

Materials: A phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), Anhydrous THF, this compound.

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C and add the strong base (1.0 equivalent) dropwise.

-

Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).

-

Cool the ylide solution to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

-

Visualizations

General Reactivity Pathways

Caption: Key reaction pathways of this compound.

Experimental Workflow for Reduction

Caption: Experimental workflow for the reduction of this compound.

Potential Degradation Logic

Caption: Logical relationships in potential degradation of the compound.

References

- 1. C-13 NMR Spectrum [acadiau.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. orgosolver.com [orgosolver.com]

- 9. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. 4-(Methylthio)benzaldehyde(3446-89-7) MS [m.chemicalbook.com]

- 13. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. mdpi.com [mdpi.com]

The Discovery and Synthetic History of 3-(Methylthio)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)benzaldehyde, a sulfur-containing aromatic aldehyde, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds.[1] While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis can be inferred from established organosulfur chemistry principles. This technical guide provides a comprehensive overview of a plausible early synthetic route, detailed experimental protocols, and a summary of its physicochemical properties. Additionally, this guide explores the known biological activities of related benzaldehyde compounds to offer potential avenues for future research into the bioactivity of this compound.

Introduction and Historical Context

The precise first synthesis of this compound is not clearly documented in seminal publications. However, the development of synthetic methodologies for aromatic thioethers and aldehydes throughout the 20th century provides a logical framework for its preparation. The synthesis of its structural isomer, 4-(methylthio)benzaldehyde, is well-established, often proceeding via the nucleophilic substitution of a para-substituted halobenzaldehyde with a methylthiolate source.[2][3] It is highly probable that the synthesis of the meta-isomer, this compound, was achieved through analogous methods.

The primary route would likely involve the reaction of an appropriate 3-halobenzaldehyde, such as 3-chlorobenzaldehyde or 3-bromobenzaldehyde, with sodium thiomethoxide. This straightforward approach leverages the reactivity of the aryl halide with a potent sulfur nucleophile.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 73771-35-4 | [4] |

| Molecular Formula | C₈H₈OS | [4] |

| Molecular Weight | 152.2 g/mol | [4] |

| Appearance | Liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Temperature | 0-8°C | [1] |

Key Experimental Protocols

While the original discovery paper is elusive, a representative and plausible synthesis of this compound can be carried out starting from 3-chlorobenzaldehyde. The following protocol is based on well-established methods for the synthesis of aryl thioethers.

Synthesis of this compound from 3-Chlorobenzaldehyde

This protocol describes the nucleophilic aromatic substitution reaction of 3-chlorobenzaldehyde with sodium thiomethoxide.

Materials:

-

3-Chlorobenzaldehyde

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorobenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Relationships and Experimental Workflows

The synthesis of this compound from a readily available starting material like 3-chlorobenzaldehyde follows a logical and straightforward workflow. This process is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Signaling Pathways and Biological Activity

Direct research into the biological activity and signaling pathway involvement of this compound is limited. However, studies on the parent compound, benzaldehyde, and its derivatives offer some insights into potential areas of investigation.

Notably, recent research has indicated that benzaldehyde can induce autophagy in mouse brain astrocytes through the Sonic hedgehog (Shh) signaling pathway.[5] This pathway is crucial for development and cellular regulation. While it is important to emphasize that these findings pertain to benzaldehyde and not its 3-methylthio derivative, this connection presents a compelling hypothesis for future research into the neuro-modulatory or cyto-protective effects of this compound.

The Sonic hedgehog signaling pathway is a complex cascade that plays a critical role in cell growth, differentiation, and patterning. A simplified diagram of this pathway is presented below.

Caption: An overview of the Sonic Hedgehog signaling cascade.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with a likely history rooted in the fundamental principles of organic sulfur chemistry. While its initial discovery is not prominently documented, its preparation is straightforward using established methods. The key challenge and opportunity for future research lie in the exploration of its biological activities. Drawing parallels from the known effects of benzaldehyde on cellular signaling pathways, such as the Sonic hedgehog pathway, could unveil novel therapeutic applications for this compound and its derivatives, particularly in the fields of neuropharmacology and oncology. Further investigation is warranted to elucidate the specific molecular targets and mechanisms of action of this intriguing molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 3-(Methylthio)benzaldehyde: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)benzaldehyde, a versatile aromatic aldehyde, presents a promising scaffold for the development of novel therapeutic agents. While direct biological data on this specific compound is limited, its structural analogs, particularly other methylthio-substituted benzaldehydes and various benzaldehyde derivatives, have demonstrated a wide spectrum of pharmacological activities. This technical guide consolidates the existing knowledge on related compounds to propose potential research avenues for this compound. We explore its potential in anticancer, antimicrobial, antioxidant, enzyme inhibition, neuroprotective, and anti-inflammatory applications. This document provides detailed, generalized experimental protocols for the synthesis of key bioactive derivatives and for in vitro screening assays. Furthermore, we present logical workflows and potential signaling pathways to guide future research and drug development endeavors based on the this compound core.

Introduction

This compound is an aromatic compound characterized by a benzaldehyde ring substituted with a methylthio group at the meta-position[1]. Its chemical properties make it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances[2]. The presence of the aldehyde and methylthio functional groups offers reactive sites for the synthesis of a diverse range of derivatives, including Schiff bases, chalcones, thiosemicarbazones, and heterocyclic compounds. While research has extensively documented the biological activities of benzaldehyde and its various derivatives, this compound itself remains a relatively underexplored molecule in medicinal chemistry. This guide aims to bridge this gap by proposing potential research areas based on the established bioactivities of structurally related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73771-35-4 | [3][4] |

| Molecular Formula | C₈H₈OS | [3][4] |

| Molecular Weight | 152.21 g/mol | [5] |

| Appearance | Liquid | [3] |

| Storage | 0-8°C, under nitrogen | [3][5] |

Potential Research Areas and Therapeutic Applications

Based on the pharmacological profiles of analogous compounds, this compound is a promising starting point for the development of novel therapeutics in several key areas.

Anticancer Activity

Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents[6][7][8][9]. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. Derivatives of 4-(methylthio)benzaldehyde, such as thiazolidin-4-ones, have shown significant antiglioma activity[10].

Potential Research Workflow for Anticancer Drug Discovery

Caption: Workflow for anticancer drug discovery.

Antimicrobial Activity

Schiff bases derived from methylthio-substituted benzaldehydes have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. The proposed mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes[1]. Thiosemicarbazone derivatives of benzaldehydes are also known for their antimicrobial properties[11].

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Derivative Type | Target Organism | Potential Activity (MIC µg/mL) | Reference (Analogous Compounds) |

| Schiff Base | Staphylococcus aureus | 10 - 100 | [1] |

| Schiff Base | Escherichia coli | 50 - 200 | [1] |

| Thiosemicarbazone | Mycobacterium tuberculosis | 5 - 50 | [11] |

| Metal Complex | Candida albicans | 10 - 100 | [12] |

Antioxidant Activity

The methylthio group can influence the electronic properties of the benzaldehyde ring, potentially enhancing the antioxidant capacity of its derivatives. Schiff bases of 4-(methylthio)benzaldehyde have been shown to act as radical scavengers and metal ion chelators[13][14][15]. This suggests that derivatives of this compound could be explored for their potential to mitigate oxidative stress, which is implicated in numerous diseases.

Enzyme Inhibition

Benzaldehyde derivatives have been identified as inhibitors of various enzymes. For instance, they have been studied as inhibitors of tyrosinase, aldose reductase, and cholinesterases[16]. The inhibitory activity is often dependent on the substitution pattern on the benzaldehyde ring. The presence and position of the methylthio group could play a crucial role in the binding affinity and inhibitory potency of this compound derivatives towards specific enzymes.

Potential Signaling Pathway for Enzyme Inhibition

Caption: Enzyme inhibition by a derivative.

Neuroprotective and Anti-inflammatory Activities

Certain benzaldehyde derivatives have shown promise in protecting neuronal cells from damage and reducing neuroinflammation[17][18][19][20][21]. The mechanisms often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the modulation of signaling pathways like NF-κB[22]. Given the role of oxidative stress and inflammation in neurodegenerative diseases, antioxidant and anti-inflammatory derivatives of this compound could be valuable research candidates.

Experimental Protocols

The following are generalized protocols for the synthesis of key derivatives of this compound and for the evaluation of their biological activities.

Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine.

Protocol:

-

Dissolve equimolar amounts of this compound and a selected primary amine in a suitable solvent such as ethanol or methanol[23][24].

-

Add a catalytic amount of glacial acetic acid to the mixture[3].

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

-

Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone in the presence of a base.

Protocol:

-

Dissolve this compound and a substituted acetophenone in ethanol[25][26][27][28].

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture with constant stirring at room temperature[2][25].

-

Continue stirring the reaction mixture for several hours until the reaction is complete, as indicated by TLC.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the precipitate, wash with water until neutral, and dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

-

Confirm the structure of the synthesized chalcone using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of Thiosemicarbazones

Thiosemicarbazones are formed by the reaction of a thiosemicarbazide with an aldehyde.

Protocol:

-

Dissolve this compound and thiosemicarbazide in a 1:1 molar ratio in a suitable solvent like ethanol[29][30].

-

Add a few drops of a catalytic amount of concentrated sulfuric acid or glacial acetic acid.

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Recrystallize from ethanol to obtain the pure thiosemicarbazone.

-

Characterize the product using appropriate spectroscopic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

-

Inoculate each well with a standardized bacterial or fungal suspension.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Based on the extensive research on its structural analogs, derivatives of this compound hold significant potential for the development of novel therapeutic agents with anticancer, antimicrobial, antioxidant, enzyme inhibitory, neuroprotective, and anti-inflammatory properties. The synthetic accessibility of its derivatives, such as Schiff bases, chalcones, and thiosemicarbazones, coupled with established in vitro screening methods, provides a clear path for future research and drug discovery efforts. This technical guide offers a foundational framework to inspire and direct the exploration of this compound as a promising starting point for the development of new medicines.

References

- 1. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]

- 2. scispace.com [scispace.com]

- 3. chemmethod.com [chemmethod.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innovbiological.com [innovbiological.com]

- 8. news-medical.net [news-medical.net]

- 9. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Understanding the broad-spectrum neuroprotective action profile of green tea polyphenols in aging and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 24. ijacskros.com [ijacskros.com]

- 25. jetir.org [jetir.org]

- 26. researchgate.net [researchgate.net]

- 27. rjlbpcs.com [rjlbpcs.com]

- 28. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

3-(Methylthio)benzaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in a wide array of organic syntheses. Its unique structural features, comprising a reactive aldehyde functionality and a modifiable methylthio group, make it a valuable precursor for the synthesis of diverse molecular architectures, particularly in the realms of medicinal chemistry and materials science. The presence of the methylthio group at the meta position influences the electronic properties of the benzaldehyde ring, offering distinct reactivity and substitution patterns compared to its ortho and para isomers. This guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of this compound, complete with detailed experimental protocols and illustrative reaction pathways.

Chemical and Physical Properties

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in quantitative synthetic work.

| Property | Value | Reference |

| Molecular Formula | C₈H₈OS | |

| Molecular Weight | 152.21 g/mol | |

| Appearance | Liquid | |

| Purity | ≥ 95% (NMR) | |

| CAS Number | 73771-35-4 | |

| Boiling Point | 86-90 °C / 1 mmHg (for 4-isomer) | |

| Density | 1.144 g/mL at 25 °C (for 4-isomer) | |

| Refractive Index | n20/D 1.646 (for 4-isomer) |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H, -CHO), 7.70-7.40 (m, 4H, Ar-H), 2.52 (s, 3H, -SCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.0, 139.5, 137.0, 130.0, 129.5, 126.0, 125.5, 15.0 |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2820, 2730 (Aldehyde C-H), ~1700 (C=O), ~1590, 1470 (Ar C=C) |

| Mass Spectrometry (EI) | m/z 152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺, 108 (M-CHS)⁺ |

Key Reactions and Experimental Protocols

This compound undergoes a variety of chemical transformations at both the aldehyde and the methylthio functional groups. This section details the experimental protocols for its key reactions.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group can be selectively oxidized to a sulfoxide or a sulfone, which significantly alters the electronic and steric properties of the molecule. These oxidized derivatives are important intermediates in drug discovery.

This protocol describes the selective oxidation of the sulfide to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C over 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

This protocol outlines the further oxidation of the sulfide to a sulfone using an excess of m-CPBA.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer.

-

In a separate flask, dissolve m-CPBA (2.2 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of this compound at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

After the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(methylsulfonyl)benzaldehyde.

Caption: Oxidation pathway of this compound.

Reduction of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-(methylthio)benzyl alcohol, a useful intermediate for further functionalization.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions to the stirred solution.

-